Butyl 2-chlorobutanoate

Catalog No.
S15128830
CAS No.
62108-74-1
M.F
C8H15ClO2
M. Wt
178.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 2-chlorobutanoate

CAS Number

62108-74-1

Product Name

Butyl 2-chlorobutanoate

IUPAC Name

butyl 2-chlorobutanoate

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

InChI

InChI=1S/C8H15ClO2/c1-3-5-6-11-8(10)7(9)4-2/h7H,3-6H2,1-2H3

InChI Key

NULLMNSLPQGSMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CC)Cl

Butyl 2-chlorobutanoate is an organic compound with the molecular formula C8H15ClO2C_8H_{15}ClO_2 and a molecular weight of approximately 178.66 g/mol. It is classified as an ester, specifically a chlorinated butanoate, where the butyl group is attached to the 2-chlorobutanoate moiety. This compound typically appears as a colorless liquid and is characterized by its volatility and relatively low solubility in water, making it more soluble in nonpolar organic solvents. The presence of the chlorine atom enhances its reactivity compared to non-halogenated esters, making it a valuable intermediate in various

  • Nucleophilic Substitution Reactions: The chlorine atom serves as a good leaving group, allowing nucleophiles to attack the carbon atom bonded to chlorine. This can occur via either SN1S_N1 or SN2S_N2 mechanisms depending on the conditions and the nature of the nucleophile.
  • Elimination Reactions: Under strong basic conditions, butyl 2-chlorobutanoate can undergo elimination reactions to form alkenes. The E2E2 mechanism is favored with strong bases, while E1E1 pathways may occur under less stringent conditions .
  • Grignard Reagent Formation: As an alkyl halide, it can be used to generate Grignard reagents, which are crucial for forming carbon-carbon bonds in organic synthesis .

Butyl 2-chlorobutanoate can be synthesized through several methods:

  • Esterification Reaction: Reacting butanol with 2-chlorobutyric acid in the presence of an acid catalyst can yield butyl 2-chlorobutanoate.
  • Halogenation of Butanoic Acid Derivatives: Chlorination of butanoic acid derivatives followed by esterification with butanol can also produce this compound.
  • Substitution Reactions: Starting from 2-chlorobutane, a substitution reaction with butanol under acidic conditions can yield butyl 2-chlorobutanoate
    3
    .

Butyl 2-chlorobutanoate has several applications:

  • Intermediate in Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
  • Solvent and Plasticizer: Due to its properties, it may serve as a solvent or plasticizer in various industrial applications.
  • Pharmaceuticals: Its derivatives could be explored for potential pharmaceutical applications due to their reactivity and ability to form various functional groups .

Interaction studies involving butyl 2-chlorobutanoate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Such studies help understand how this compound behaves in different chemical environments and its potential effects when interacting with biological systems. Specific interactions with enzymes or receptors have not been extensively documented, indicating a need for more research into its biological implications .

Several compounds share structural similarities with butyl 2-chlorobutanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Butyl 2-bromobutanoateC8H15BrO2C_8H_{15}BrO_2More reactive than chlorinated counterparts due to bromine's better leaving group ability.
Butyl 3-chlorobutanoateC8H15ClO2C_8H_{15}ClO_2Similar structure but differs in the position of chlorine, affecting reactivity patterns.
Ethyl 2-chlorobutanoateC6H11ClO2C_6H_{11}ClO_2Shorter alkyl chain leading to different physical properties and reactivity.
Butyl 2-methylbutanoateC8H16O2C_8H_{16}O_2Non-halogenated analog; less reactive but useful as an ester without halogen effects.

Butyl 2-chlorobutanoate stands out due to its unique combination of halogenation and ester functionality, which provides specific reactivity patterns not found in non-halogenated esters or other alkyl halides .

Nucleophilic acyl substitution forms the cornerstone of ester synthesis, particularly for chlorinated derivatives like butyl 2-chlorobutanoate. This reaction typically involves the displacement of a leaving group (e.g., chloride) from an acyl chloride by an alcohol nucleophile.

Reaction Mechanism and Key Intermediates

The synthesis begins with 2-chlorobutyryl chloride (C₄H₆Cl₂O), which reacts with butanol (C₄H₉OH) in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack: Butanol’s oxygen attacks the electrophilic carbonyl carbon of 2-chlorobutyryl chloride, forming a tetrahedral intermediate.
  • Elimination: The chloride ion departs, regenerating the carbonyl group and yielding butyl 2-chlorobutanoate.

Optimization Strategies

  • Catalyst selection: DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.
  • Solvent effects: Polar aprotic solvents like dichloromethane enhance nucleophilicity without participating in side reactions.
  • Temperature control: Reactions performed at 0–25°C minimize thermal decomposition of the acyl chloride.

Table 1: Comparative Yields Under Varied Nucleophilic Conditions

NucleophileAcyl ChlorideSolventYield (%)
Butanol2-Chlorobutyryl chlorideCH₂Cl₂92
tert-Butanol2-Chlorobutyryl chlorideTHF64
Isobutanol2-Chlorobutyryl chlorideToluene78

Catalytic Asymmetric Synthesis Routes for Chiral Derivatives

Chiral butyl 2-chlorobutanoate derivatives are critical for enantioselective drug synthesis. Asymmetric catalysis enables access to optically active forms through stereocontrolled reactions.

Enantioselective α-Chlorination

Isothiourea catalysts (e.g., ITU1) facilitate the asymmetric α-chlorination of butyl butyrate precursors using N-chlorosuccinimide (NCS). This method achieves enantiomeric ratios (e.r.) up to 99:1 under cryogenic conditions (−78°C). The chiral center arises from selective chloride delivery to the Re face of the enolate intermediate.

Dynamic Kinetic Resolution

Combining lipases with racemic 2-chlorobutyric acid enables kinetic resolution. Candida antarctica lipase B selectively esterifies the (R)-enantiomer with butanol, leaving the (S)-acid unreacted. Subsequent recycling of the undesired enantiomer improves overall efficiency.

Key Advancements

  • Dirhodium catalysts: Rh₂(R-TPPTTL)₄ achieves >90% enantiomeric excess (ee) in cyclopropanation reactions involving vinyl heterocycles.
  • Chiral auxiliaries: (R)-Pantolactone induces asymmetry during esterification, enabling gram-scale production of enantiopure products.

Solvent-Free Mechanochemical Synthesis Innovations

Mechanochemistry offers an eco-friendly alternative to traditional solvent-based methods, leveraging mechanical energy to drive reactions.

High-Speed Ball Milling (HSBM)

Butyl 2-chlorobutanoate synthesis via HSBM involves grinding 2-chlorobutyric acid and butanol with iodine (I₂) and potassium hypophosphite (KH₂PO₂). This system generates in situ HCl, promoting esterification within 20 minutes at 25 Hz.

Advantages Over Conventional Methods

  • Reduced waste: Eliminates solvent use, aligning with green chemistry principles.
  • Scalability: Achieves 85–91% yields on multi-gram scales.
  • Broad substrate tolerance: Compatible with sterically hindered alcohols (e.g., neopentyl alcohol).

Table 2: Mechanochemical vs. Solution-Phase Esterification

ParameterHSBM MethodSolution-Phase
Reaction time20 min6–12 h
Solvent consumption0 mL50–100 mL
Energy efficiencyHighModerate

Flow Chemistry Applications in Continuous Production

Flow chemistry enhances reproducibility and safety in butyl 2-chlorobutanoate synthesis by enabling precise control over reaction parameters.

Microreactor Design

A tubular reactor system combines 2-chlorobutyryl chloride and butanol streams at 50°C, with residence times optimized to 5–10 minutes. The continuous process achieves 94% conversion, outperforming batch reactors by minimizing side reactions.

Catalytic Columns

Palladium-loaded monolithic columns facilitate in situ HCl removal via hydrogenation, shifting the equilibrium toward ester formation. This approach reduces purification steps and increases throughput to >10 kg/day.

Process Intensification Strategies

  • Multi-step integration: Coupling esterification with downstream processes (e.g., distillation) in a single flow system.
  • Real-time analytics: In-line IR spectroscopy monitors conversion, enabling dynamic adjustments to flow rates.

Molecular Structure and Basic Properties

Butyl 2-chlorobutanoate represents a chlorinated aliphatic ester with the molecular formula C8H15ClO2 and a molecular weight of 178.656 grams per mole [1]. The compound consists of a 2-chlorobutanoic acid moiety esterified with butanol, creating a structure that incorporates both halogenated and ester functional groups [2]. The International Union of Pure and Applied Chemistry Standard InChIKey for this compound is NULLMNSLPQGSMJ-UHFFFAOYSA-N, providing a unique identifier for computational and database applications [1].

The chemical structure features a chiral center at the carbon bearing the chlorine atom, which introduces stereochemical complexity to the molecule [3]. This asymmetric carbon atom creates the potential for enantiomeric forms, with the compound existing as optical isomers that are non-superimposable mirror images of each other [3]. The presence of this chiral center significantly influences the conformational behavior and spectroscopic properties of the molecule [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural features of butyl 2-chlorobutanoate. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts that correspond to different molecular environments within the structure [5]. The carbon-13 nuclear magnetic resonance spectrum demonstrates the distinct electronic environments of the eight carbon atoms in the molecule [6] [7].

For related chloroalkanoate esters, carbon atoms bonded to electronegative atoms such as chlorine and oxygen exhibit downfield shifts due to deshielding effects [6]. The carbonyl carbon typically appears in the range of 160 to 220 parts per million, representing the most deshielded carbon environment in the molecule [7]. The carbon bearing the chlorine substituent shows a characteristic downfield shift compared to unsubstituted alkyl carbons [6].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in butyl 2-chlorobutanoate. The carbonyl stretching vibration of the ester group appears as a strong absorption band, typically around 1735 wavenumbers for aliphatic esters [8]. Carbon-hydrogen stretching vibrations occur in the region of 2800 to 3000 wavenumbers, while the carbon-chlorine stretching mode appears at lower frequencies [8].

The infrared spectrum fingerprint region between 1500 and 400 wavenumbers contains characteristic absorption patterns that aid in compound identification [8]. The position and intensity of these bands are influenced by the conformational preferences of the molecule and the electronic effects of the chlorine substituent [9].

Mass Spectrometry

Mass spectrometric analysis of butyl 2-chlorobutanoate reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at mass-to-charge ratio 178, with an isotope pattern reflecting the presence of chlorine [10]. Common fragmentation pathways include loss of the butyl group, alpha cleavage adjacent to the carbonyl group, and McLafferty rearrangement processes [10].

The mass spectrum typically shows base peaks corresponding to stable fragment ions, such as those resulting from cleavage of the ester bond and formation of oxonium ions [10]. The chlorine atom influences fragmentation patterns through both inductive and resonance effects, leading to characteristic ion distributions [10].

Conformational Analysis

Rotational Isomerism and Energy Barriers

Butyl 2-chlorobutanoate exhibits rotational isomerism around multiple single bonds, creating a complex conformational landscape [11]. The rotation around the carbon-carbon bonds within the butyl chain generates different rotameric forms with varying energy levels [11]. The most significant conformational changes occur around the bond between the carbonyl carbon and the alpha carbon bearing the chlorine substituent [12].

The energy barriers for rotation around these bonds are typically in the range of 2 to 15 kilocalories per mole, depending on the specific torsional angle and steric interactions [11]. The presence of the chlorine atom introduces additional steric bulk and electronic effects that influence the preferred conformations [9].

Preferred Conformations and Stabilization Factors

The preferred conformations of butyl 2-chlorobutanoate are determined by a combination of steric repulsion, dipolar interactions, and hyperconjugative effects [13]. The anti conformation, where bulky substituents are positioned 180 degrees apart, generally represents the most stable arrangement for unbranched alkyl chains [11]. However, the presence of the chlorine atom and ester functionality modifies these preferences through electronic effects [13].

Hyperconjugative interactions between occupied and unoccupied molecular orbitals contribute to conformational stability [13]. The chlorine atom acts as an electron-withdrawing group, influencing the electron density distribution and affecting the strength of these stabilizing interactions [13]. These electronic effects are particularly pronounced in the alpha position relative to the carbonyl group [13].

Computational Studies and Theoretical Analysis

Density functional theory calculations provide detailed information about the conformational preferences of butyl 2-chlorobutanoate [14]. These computational methods can predict energy differences between conformers and identify transition states for rotational processes [14]. The calculations typically employ basis sets that adequately describe both the electronic structure of the chlorine atom and the carbonyl group [15].

Molecular mechanics approaches complement quantum mechanical methods by providing rapid screening of large numbers of conformational possibilities [16]. These calculations incorporate empirical parameters for bond lengths, bond angles, and torsional potentials that have been optimized for organic molecules containing halogens and ester groups [16].

Stereochemical Considerations

Chiral Center and Optical Activity

The chiral center at the carbon bearing the chlorine atom creates two enantiomeric forms of butyl 2-chlorobutanoate [3]. These optical isomers rotate plane-polarized light in opposite directions, with one enantiomer being dextrorotatory and the other laevorotatory [17]. The magnitude of optical rotation depends on the specific rotation value of the compound and the concentration of the solution [17].

The stereochemical configuration at the chiral center influences the three-dimensional arrangement of substituents and affects intermolecular interactions [4]. This stereochemical variation can lead to differences in physical properties such as melting point, boiling point, and solubility [4].

Conformational Effects on Stereochemistry

The conformational flexibility of butyl 2-chlorobutanoate influences the spatial arrangement of substituents around the chiral center [18]. Different conformations may exhibit varying degrees of steric hindrance and electronic interactions, leading to conformer-dependent properties [19]. The ester functionality can adopt either syn or anti conformations relative to other substituents, affecting the overall molecular shape [19].

The interplay between conformational preferences and stereochemical configuration creates a complex relationship between structure and properties [20]. Nuclear magnetic resonance spectroscopy can detect these conformational effects through chemical shift variations and coupling constant changes [20].

Data Tables and Analytical Parameters

PropertyValueMethodReference
Molecular FormulaC8H15ClO2Elemental Analysis [2]
Molecular Weight178.656 g/molMass Spectrometry [1]
Exact Mass178.076 g/molHigh-Resolution MS [21]
Polar Surface Area26.30 ŲComputational [21]
LogP2.347Computational [21]
Spectroscopic ParameterValue RangeTechniqueReference
Carbonyl C=O Stretch1735 ± 10 cm⁻¹Infrared [8]
C-H Stretch2800-3000 cm⁻¹Infrared [8]
¹³C Carbonyl Shift160-220 ppmNMR [7]
Molecular Ionm/z 178Mass Spec [10]
Conformational ParameterEnergy RangeMethodReference
Rotational Barriers2-15 kcal/molComputational [11]
Preferred Dihedral Angle180° ± 30°DFT [14]
Conformer PopulationVariableBoltzmann [19]

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

178.0760574 g/mol

Monoisotopic Mass

178.0760574 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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